

# A Comprehensive Technical Guide to Tetrakis(dimethylamino)silane

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## Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

Cat. No.: B155119

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## Abstract

**Tetrakis(dimethylamino)silane**, with the CAS number 1624-01-7, is a versatile organosilicon compound with significant applications in materials science and chemical synthesis.<sup>[1][2][3][4][5]</sup> This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in chemical vapor deposition (CVD). Safety and handling information is also comprehensively covered to ensure its proper use in a laboratory setting.

## Chemical and Physical Properties

**Tetrakis(dimethylamino)silane**, also known as TDMAS, is a moisture-sensitive liquid or low-melting solid.<sup>[6]</sup> Its key properties are summarized in the tables below.

### Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1624-01-7[1][2][3][5]
Molecular Formula	C8H24N4Si[3][5]
Molecular Weight	204.39 g/mol [3][5]
Synonyms	TDMAS, 4DMAS, Octamethylsilanetetramine[2]
InChI Key	SSCVMVQLICADPI-UHFFFAOYSA-N
SMILES	CN(C)--INVALID-LINK--(N(C)C)N(C)C







**Table 2: Physical Properties**

Property	Value
Appearance	Colorless to straw-colored liquid or low-melting solid[3][6]
Odor	Amine-like
Melting Point	15-16 °C[3][7]
Boiling Point	196 °C (lit.)[5], 74-75 °C @ 19 Torr[3][7]
Density	0.884 g/mL at 25 °C (lit.)[5]
Flash Point	58 °C (136.4 °F)[1]
Water Solubility	Reacts with water[4][5]
Sensitivity	Moisture Sensitive[3][4]

## Safety and Handling

**Tetrakis(dimethylamino)silane** is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a flammable liquid and a substance that, in contact with water, emits flammable gases.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1]

**Table 3: GHS Hazard Information**

Pictogram	Hazard Class	Hazard Statement
	Flammable liquids (Category 3)	H226: Flammable liquid and vapor[2]
	Substances which, in contact with water, emit flammable gases (Category 2)	H261: In contact with water releases flammable gas[2]
corrosive	Skin corrosion/irritation (Category 1B)	H314: Causes severe skin burns and eye damage[1]
	Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed[2]
	Acute toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
	Acute toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation[5]

#### Precautionary Statements:

- Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P231+P232 - Handle under inert gas. Protect from moisture. P280 - Wear protective gloves/protective clothing/eye protection/face protection.[7]
- Response: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.[7]
- Storage: P402+P404 - Store in a dry place. Store in a closed container.
- Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

## Experimental Protocols

### Synthesis of Tetrakis(dimethylamino)silane

A common method for the synthesis of **tetrakis(dimethylamino)silane** involves the reaction of tetrachlorosilane with dimethylamine. The following is a generalized protocol based on literature procedures.<sup>[4]</sup>

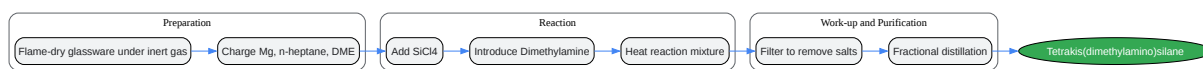
#### Materials:

- Tetrachlorosilane ( $\text{SiCl}_4$ )
- Dimethylamine (DMA)
- Magnesium turnings
- n-Heptane (anhydrous)
- 1,2-Dimethoxyethane (DME, anhydrous)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and glassware

#### Procedure:

- **Preparation of the Reaction Vessel:** A four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and gas inlet is assembled and flame-dried under an inert atmosphere.
- **Charging the Reactor:** Magnesium turnings, n-heptane, and DME are charged into the flask. The mixture is heated to reflux to ensure anhydrous conditions and then cooled in an ice bath.
- **Reactant Addition:** Tetrachlorosilane is added to the dropping funnel. A small initial amount is added to the cooled reaction mixture. Subsequently, dimethylamine gas is introduced into the flask at a controlled rate while maintaining a low temperature.

- **Reaction:** The reaction mixture is then slowly heated. The progress of the reaction can be monitored by GC analysis by observing the disappearance of intermediate chlorosilanes.
- **Work-up:** After the reaction is complete, the mixture is cooled and filtered under an inert atmosphere to remove magnesium salts. The filter cake is washed with anhydrous n-heptane.
- **Purification:** The resulting filtrate, containing **tetrakis(dimethylamino)silane**, is then purified by fractional distillation under reduced pressure.



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Synthesis workflow for **tetrakis(dimethylamino)silane**.

## Applications in Chemical Vapor Deposition (CVD)

**Tetrakis(dimethylamino)silane** is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the growth of thin films, such as silicon dioxide (SiO<sub>2</sub>) and titanium-silicon-nitride (Ti-Si-N).<sup>[8]</sup>

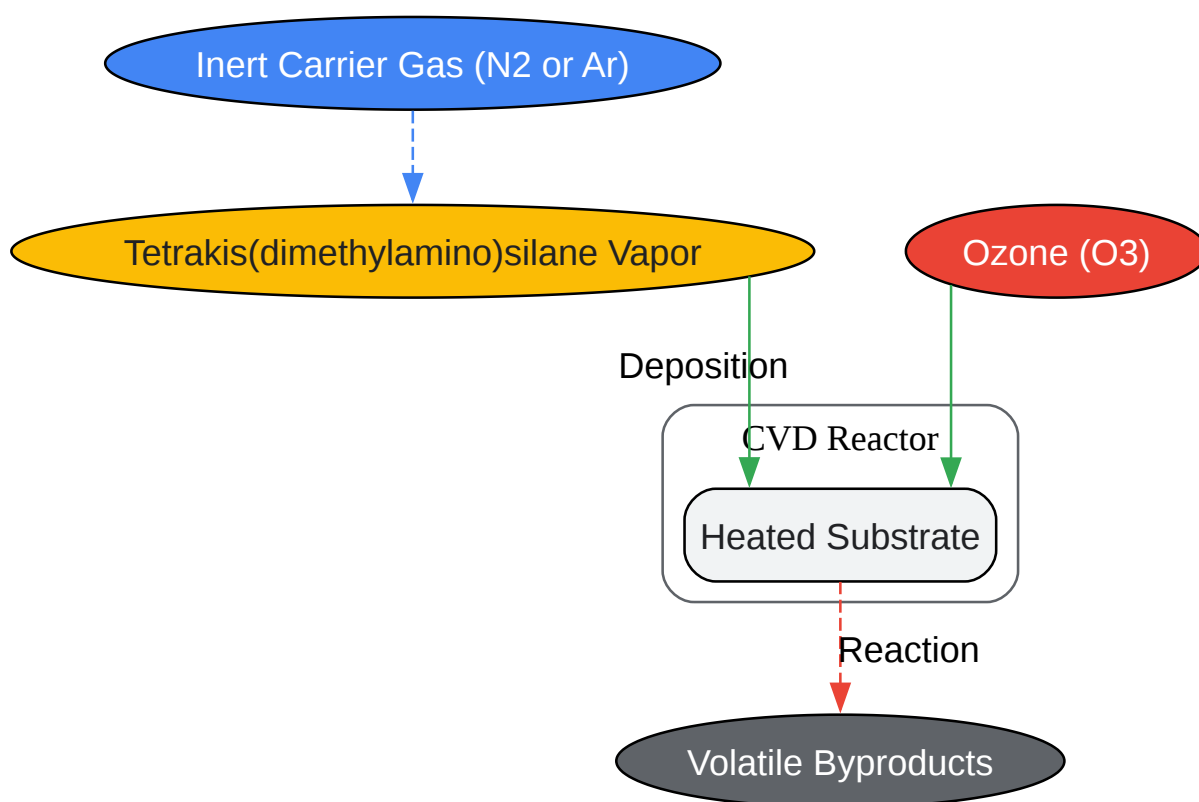
### Deposition of Silicon Dioxide

In the presence of an oxidizing agent like ozone, **tetrakis(dimethylamino)silane** can be used to deposit high-quality silicon dioxide thin films at relatively low temperatures.

Generalized CVD Protocol for SiO<sub>2</sub> Deposition:

- **Substrate Preparation:** The substrate (e.g., a silicon wafer) is cleaned to remove any organic and inorganic contaminants.
- **CVD Chamber Setup:** The substrate is placed in a CVD reactor. The chamber is evacuated to a base pressure and then heated to the desired deposition temperature.

- Precursor Delivery: **Tetrakis(dimethylamino)silane** is vaporized and introduced into the reactor along with a carrier gas (e.g., nitrogen or argon).
- Oxidant Introduction: Ozone or another oxidizing agent is introduced into the chamber.
- Deposition: The precursors react on the heated substrate surface, leading to the formation of a silicon dioxide film.
- Post-Deposition: The chamber is purged with an inert gas and cooled down before the substrate is removed.



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Generalized chemical vapor deposition process.

## Conclusion

**Tetrakis(dimethylamino)silane** is a valuable compound for researchers in materials science and synthetic chemistry. Its properties make it an excellent precursor for the deposition of high-purity thin films. Adherence to strict safety protocols is paramount when handling this reactive

and hazardous chemical. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in a research setting.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tetrakis(dimethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155119#tetrakis-dimethylamino-silane-cas-number-and-properties]

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